molecular formula C11H10F3NO2 B6289914 (5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one CAS No. 1344584-09-3

(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

Cat. No. B6289914
CAS RN: 1344584-09-3
M. Wt: 245.20 g/mol
InChI Key: XEWLUIUJLIBKQK-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of compounds containing a trifluoromethyl group has seen significant advances. For instance, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . Another approach involves the catalytic protodeboronation of alkyl boronic esters .


Chemical Reactions Analysis

The trifluoromethylation of carbon-centered radical intermediates is a key reaction involving trifluoromethyl groups . This process has seen recent advances and plays a crucial role in the synthesis of related compounds .

Future Directions

The future of trifluoromethylated compounds looks promising, with the trifluoromethyl group playing an increasingly important role in pharmaceuticals, agrochemicals, and materials . The development of new synthesis methods, such as the CF3SO2Na-based trifluoromethylation of secondary amines , indicates ongoing advancements in this field.

properties

IUPAC Name

(5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWLUIUJLIBKQK-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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